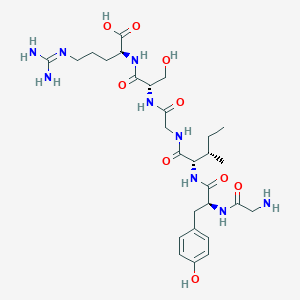

![molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6](/img/structure/B25668.png)

(2-Aminobenzo[d]thiazol-6-yl)methanol

Overview

Description

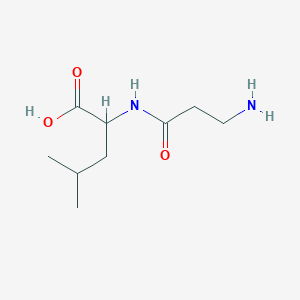

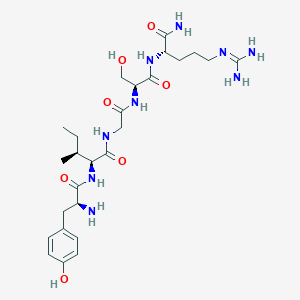

(2-Aminobenzo[d]thiazol-6-yl)methanol is a useful research compound. Its molecular formula is C8H8N2OS and its molecular weight is 180.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Benzothiazoles and their derivatives, including structures similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are significant in medicinal chemistry due to their wide range of pharmacological properties. Synthesis methodologies have evolved to include a variety of substituents, improving physicochemical and biological characteristics. These compounds are explored as potential therapeutic agents, with applications ranging from the treatment of rheumatoid arthritis and lupus erythematosus to fungicides and herbicides. The synthetic versatility of these molecules allows for the design of new pharmacophores, demonstrating their importance in the development of novel drugs (Rosales-Hernández et al., 2022).

Biological Activities

The structural features of benzothiazole derivatives contribute to their biological efficacy. These compounds possess a variety of pharmacological activities such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmintic, and anticancer properties. The activity spectrum is largely attributed to modifications at the C-2 and C-6 positions of the benzothiazole ring, which enhance biological activities and reduce toxic effects. This highlights the benzothiazole scaffold's role as a critical moiety in drug discovery and development (Bhat & Belagali, 2020).

Environmental Applications

In addition to medicinal applications, compounds structurally related to this compound find relevance in environmental science. Methanol, for instance, is extensively used in various industrial processes, including as a peaking fuel in power stations and in the production of formaldehyde and olefins. The environmental implications of methanol use, its role as a clean-burning fuel, and its utility in carbon dioxide sequestration and conversion into valuable products underscore the broader applications of related compounds in sustainable practices and green chemistry (Cybulski, 1994).

Mechanism of Action

Target of Action

The primary targets of (2-Aminobenzo[d]thiazol-6-yl)methanol are currently unknown. This compound is a derivative of 2-aminobenzothiazole, which is known to have a wide range of pharmacological activities . .

Biochemical Pathways

2-aminobenzothiazole derivatives are known to be involved in a variety of biological processes .

Properties

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMULTSCZSOABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)